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Compound of Interest

Compound Name: Pesampator

Cat. No.: B609945

An In-depth Technical Guide to the Preclinical Research of Pesampator (PF-
04958242/B11B104) for Cognitive Disorders

Introduction

Pesampator (formerly PF-04958242 and BIIB104) is a high-impact positive allosteric
modulator (PAM) of the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
receptor.[1] Developed initially by Pfizer and later by Biogen, it was investigated for its potential
to treat cognitive deficits associated with schizophrenia.[1][2] AMPA receptors are critical for
mediating fast excitatory synaptic transmission throughout the central nervous system and are
integral to synaptic plasticity, a fundamental process for learning and memory.[3][4] Positive
modulation of these receptors is hypothesized to enhance cognitive function by amplifying
glutamatergic signaling, promoting long-term potentiation (LTP), and increasing the production
of neurotrophic factors like BDNF. This document provides a comprehensive overview of the
preclinical research on Pesampator, detailing its mechanism of action, pharmacological data,
and the experimental protocols used in its evaluation.

Mechanism of Action: AMPA Receptor Positive
Allosteric Modulation

Pesampator belongs to the biarylpropylsulfonamide class of AMPA receptor PAMs. It binds to
an allosteric site on the AMPA receptor, a tetrameric ion channel composed of subunits like
GluAl-4. This binding event enhances the receptor's response to glutamate. Specifically,
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Pesampator stabilizes the glutamate-bound conformation of the receptor, which slows the
channel's deactivation and desensitization. The result is an increased influx of sodium ions
upon glutamate binding, leading to a stronger and more prolonged excitatory postsynaptic
potential (EPSP). This enhancement of synaptic transmission is believed to be the primary
mechanism underlying its potential cognitive-enhancing effects.

Pesampator's mechanism as a positive allosteric modulator of the AMPA receptor.

Preclinical Efficacy and Pharmacology

Pesampator demonstrated robust activity in a range of in vitro and in vivo preclinical models
designed to assess cognitive function.

In Vitro and In Vivo Potency

The compound's potency was established in cellular assays and its efficacy was demonstrated
in animal models of synaptic dysfunction.

Table 1: In Vitro and In Vivo Potency of Pesampator (PF-04958242)

Parameter Value Species/System Reference

Murine Embryonic
EC50 854 nM

Stem Cells
Ki 132 nM In vitro binding assay
] Rat (MK-801-induced
ED50 0.003 mg/kg (i.v.)

deficit model)

Cognitive Enhancement in Animal Models

Pesampator was evaluated in several preclinical models that mimic cognitive impairment,
particularly deficits relevant to schizophrenia.

Table 2: Summary of Pesampator Efficacy in Preclinical Cognitive Models
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Experimental Protocols

Detailed methodologies were employed to characterize the pharmacological profile of

Pesampator.

MK-801-Induced Synaptic Transmission Deficit in Rats

o Objective: To assess if Pesampator could reverse a deficit in synaptic transmission induced

by an NMDA receptor antagonist.

e Animal Model: Sprague-Dawley rats.

e Procedure:
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o Rats are anesthetized, and recording electrodes are placed in the hippocampus to
measure field excitatory postsynaptic potentials (fEPSPs), an indicator of synaptic

strength.
o A baseline fEPSP is established.

o The NMDA receptor antagonist MK-801 is administered to induce a deficit, observed as a
reduction in the fEPSP amplitude.

o Pesampator is administered intravenously (i.v.) at varying doses.

o The fEPSP is continuously monitored to determine the dose at which the MK-801-induced
deficit is reversed.

» Endpoint: The effective dose restoring 50% of the synaptic transmission deficit (ED50).
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Workflow for the rat synaptic transmission deficit experiment.

Ketamine-Induced Working Memory Deficit in
Nonhuman Primates

+ Objective: To evaluate Pesampator's ability to ameliorate working memory impairments

relevant to schizophrenia.
¢ Animal Model: Nonhuman primates (e.g., rhesus monkeys).

e Procedure:
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o Animals are trained on a Delayed Matching-to-Sample (DMTS) task, a standard test of
working memory.

o Once performance is stable, a cognitive deficit is induced using a sub-anesthetic dose of
ketamine.

o On test days, animals receive either placebo or Pesampator prior to ketamine
administration.

o Performance on the DMTS task (e.g., accuracy, reaction time) is recorded and compared
across treatment conditions.

o Endpoint: Improvement in DMTS task performance in the Pesampator group compared to
the placebo group.

Preclinical Pharmacokinetics and Safety

The pharmacokinetic (PK) profile and safety of Pesampator were assessed in multiple species
to determine its drug-like properties and to establish a safety margin for clinical studies.

Pharmacokinetics

PK studies in rats and dogs revealed key parameters necessary for predicting human
pharmacokinetics.

Table 3: Preclinical Pharmacokinetic and Safety Profile of Pesampator
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Parameter | Study Species Finding / Result Reference

No safety concerns
Toxicology Studies Rat, Dog revealed in 90-day
studies.

Simcyp software
o projected an
Human PK Projection - o
efficacious human

dose of 0.3 mg.

Unlikely to cause

cytochrome P450-

CYP Interaction In vitro )
mediated drug-drug
interactions.
Half-life (Clinical) Human 24-31 hours.
Toxicology

o Objective: To identify potential toxicities and establish a safe dose range for human trials.
e Animal Models: Rats and dogs.
e Procedure:

o Pesampator was administered daily to animals for 90 consecutive days at multiple dose
levels.

o Comprehensive monitoring included clinical observations, body weight, food consumption,
ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, and urinalysis.

o At the end of the study, a full histopathological examination was conducted.

o Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined, which informed
the starting dose for Phase 1 clinical trials. The studies revealed no significant safety
concerns, supporting its advancement.
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High-level overview of Pesampator's preclinical development path.

Conclusion

The preclinical data for Pesampator (PF-04958242) established it as a potent, brain-penetrant
AMPA receptor positive allosteric modulator. It consistently demonstrated efficacy in reversing
pharmacologically-induced cognitive deficits in multiple species, including rats and nonhuman
primates. The compound showed a favorable safety profile in 90-day toxicology studies, and its
pharmacokinetic properties were deemed suitable for clinical development. This robust body of
preclinical evidence provided a strong rationale for advancing Pesampator into Phase 1
clinical trials to evaluate its safety and efficacy in humans for treating cognitive impairment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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